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Compound of Interest

Compound Name:
6-nitro-3,4-dihydroquinolin-2(1H)-

one

Cat. No.: B022647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the

quinolinone class. The presence of the nitro group, a potent electron-withdrawing moiety,

significantly influences the chemical and physical properties of the molecule, making it a

subject of interest in medicinal chemistry and organic synthesis. Quinolone derivatives are

known to exhibit a wide range of biological activities, and the introduction of a nitro group can

modulate this activity, offering a scaffold for the development of novel therapeutic agents. This

technical guide provides a comprehensive overview of the chemical properties, synthesis, and

analysis of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-nitro-3,4-dihydroquinolin-2(1H)-
one is presented in the table below.
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Property Value Reference

CAS Number 22246-16-8

Molecular Formula C₉H₈N₂O₃

Molecular Weight 192.17 g/mol

Appearance
Off-white to yellowish-brown

solid
[1]

Melting Point 201-202 °C [1]

Boiling Point 420.3 ± 45.0 °C (Predicted) [1]

Density 1.366 ± 0.06 g/cm³ (Predicted) [1]

pKa 13.45 ± 0.20 (Predicted) [1]

Solubility
Soluble in DMSO and

Methanol
[1]

Synthesis
The primary synthetic route to 6-nitro-3,4-dihydroquinolin-2(1H)-one involves the

electrophilic nitration of the parent compound, 3,4-dihydroquinolin-2(1H)-one. The

regioselectivity of this reaction is crucial, and studies have shown that nitration can be directed

to the 6-position under controlled conditions.

Experimental Protocol: Synthesis of 6-nitro-3,4-
dihydroquinolin-2(1H)-one
This protocol is based on established methods for the nitration of quinolinone derivatives.

Materials:

3,4-dihydroquinolin-2(1H)-one

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)
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Ice

Distilled Water

Ethanol

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly

add 3,4-dihydroquinolin-2(1H)-one to concentrated sulfuric acid. Stir the mixture until all the

solid has dissolved.

Cool the resulting solution to 0-5 °C.

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid

dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

Carefully pour the reaction mixture onto crushed ice with constant stirring.

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold

water until the washings are neutral.

The crude product is then recrystallized from ethanol to afford pure 6-nitro-3,4-
dihydroquinolin-2(1H)-one.

Logical Workflow for Synthesis:

3,4-dihydroquinolin-2(1H)-one Dissolve in conc. H₂SO₄ Cool to 0-5 °C Add Nitrating Mixture (HNO₃/H₂SO₄) Stir at 0-5 °C Quench with Ice Filter and Wash Recrystallize from Ethanol 6-nitro-3,4-dihydroquinolin-2(1H)-one

Click to download full resolution via product page

Caption: Synthetic workflow for 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Spectral Data
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The structural confirmation of 6-nitro-3,4-dihydroquinolin-2(1H)-one is achieved through

spectroscopic methods, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectroscopy. While specific experimental spectra for this exact compound are not readily

available in the public domain, the expected chemical shifts can be predicted based on the

analysis of similar structures.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Proton

Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-1 (NH) ~10.5 br s -

H-5 ~8.0 d ~2.5

H-7 ~7.9 dd ~8.8, 2.5

H-8 ~7.1 d ~8.8

H-4 (CH₂) ~2.9 t ~7.5

H-3 (CH₂) ~2.6 t ~7.5

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Carbon Predicted Chemical Shift (ppm)

C-2 (C=O) ~170

C-4a ~125

C-5 ~120

C-6 ~145 (due to NO₂)

C-7 ~128

C-8 ~115

C-8a ~140

C-3 ~30

C-4 ~25
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Reactivity
The chemical reactivity of 6-nitro-3,4-dihydroquinolin-2(1H)-one is largely dictated by the

presence of the nitro group and the lactam functionality.

Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-

amino-3,4-dihydroquinolin-2(1H)-one, which is a versatile precursor for the synthesis of a wide

range of derivatives with potential pharmacological activities.

Experimental Protocol: Reduction to 6-amino-3,4-dihydroquinolin-2(1H)-one

Materials:

6-nitro-3,4-dihydroquinolin-2(1H)-one

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

Ethanol or Acetic Acid

Procedure (using SnCl₂):

Suspend 6-nitro-3,4-dihydroquinolin-2(1H)-one in ethanol.

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the

suspension.

Heat the reaction mixture at reflux for 2-4 hours.

Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate or a

concentrated solution of sodium hydroxide.

The resulting precipitate is filtered, washed with water, and dried.
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The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway:

6-nitro-3,4-dihydroquinolin-2(1H)-one 6-amino-3,4-dihydroquinolin-2(1H)-one
ReductionSnCl₂·2H₂O / HCl

or Fe / AcOH

Click to download full resolution via product page

Caption: Reduction of the nitro group to an amine.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the

purity and quantifying the amount of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Proposed HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of

water (A) and acetonitrile (B), both containing 0.1% formic acid. Gradient Program:

0-5 min: 20% B

5-20 min: 20% to 80% B

20-25 min: 80% B

25-26 min: 80% to 20% B

26-30 min: 20% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Column Temperature: 30 °C

Experimental Workflow for HPLC Analysis:
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Sample Preparation
(Dissolve in Mobile Phase)

Inject 10 µL onto HPLC

Separation on C18 Column
(Gradient Elution)

UV Detection at 254 nm

Data Analysis
(Purity Assessment)

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Potential Biological Activity and Signaling Pathways
While specific biological data for 6-nitro-3,4-dihydroquinolin-2(1H)-one is limited, the broader

class of quinolinone derivatives has been extensively studied for various pharmacological

activities.[2] The nitroaromatic scaffold is also a known pharmacophore in several antimicrobial

and anticancer agents.

The mechanism of action for many quinolinone-based drugs involves the inhibition of key

enzymes. For instance, fluoroquinolone antibiotics target bacterial DNA gyrase and

topoisomerase IV, disrupting DNA replication.[3] Other substituted quinolinones have been

investigated as inhibitors of various kinases, which are crucial components of cellular signaling

pathways.[3]
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The introduction of a nitro group can influence the electronic properties of the quinolinone core,

potentially altering its binding affinity to biological targets. Further research is warranted to

elucidate the specific biological activities and mechanisms of action of 6-nitro-3,4-
dihydroquinolin-2(1H)-one.

Hypothesized Signaling Pathway Inhibition:

Cancer Cell

Growth Factor Receptor

Kinase Signaling Cascade
(e.g., MAPK/ERK)

Cell Proliferation
& Survival

6-Nitro-3,4-dihydroquinolin-2(1H)-one

Inhibition

Click to download full resolution via product page

Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion
6-Nitro-3,4-dihydroquinolin-2(1H)-one is a valuable synthetic intermediate with potential for

further functionalization to generate novel compounds with diverse biological activities. This

guide provides a foundational understanding of its chemical properties, synthesis, and

analytical characterization. The provided experimental protocols and data serve as a resource

for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to

further explore the potential of this and related nitro-substituted quinolinone scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

